(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-pyridinecarboxylic acid and (S)-pyrrolidine-1-carboxylic acid tert-butyl ester.
Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the pyrrolidine derivative. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the reaction conditions to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Using automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.
2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a different ester group.
Uniqueness
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Functional Groups: The presence of the tert-butyl ester group can influence the compound’s reactivity and solubility.
Properties
IUPAC Name |
tert-butyl (2S)-2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKDQCUNAYCTNU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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